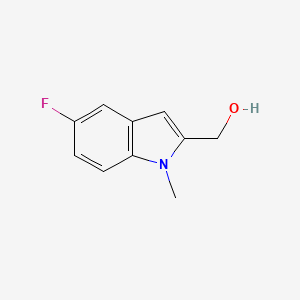

(5-fluoro-1-methyl-1H-indol-2-yl)methanol

描述

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum (400 MHz, DMSO-d6) reveals the following signals:

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 11.59 | Singlet | 1H | N-H proton |

| 7.12 | Doublet of doublets | 1H | C6-H (J = 9.5, 2.3 Hz) |

| 6.86–6.90 | Multiplet | 1H | C4-H |

| 6.28 | Singlet | 1H | C3-H |

| 4.66 | Singlet | 2H | Hydroxymethyl (-CH2OH) |

| 3.80 | Singlet | 3H | N1-methyl group (-CH3) |

The 13C NMR spectrum (100 MHz, DMSO-d6) shows peaks at:

Infrared (IR) Spectroscopy

Key IR absorptions (KBr pellet, cm⁻¹):

- 3300–3500 (O-H stretch, broad),

- 2950–2850 (C-H stretch in -CH3 and -CH2),

- 1600–1450 (aromatic C=C stretching),

- 1100–1000 (C-F stretch).

UV-Vis Spectroscopy

The compound exhibits a λmax at 280–300 nm in methanol, attributed to π→π* transitions in the indole ring system.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry reveals the following fragmentation pathways:

| m/z | Fragment Ion | Proposed Structure |

|---|---|---|

| 179.1 | [M]+- | Parent molecular ion |

| 161.1 | [M – H2O]+- | Loss of water from hydroxymethyl |

| 148.0 | [M – CH2OH]+ | Cleavage of hydroxymethyl group |

| 132.0 | [C9H7FN]+ | Indole core with fluorine and methyl |

The base peak at m/z 132.0 corresponds to the stable indole fragment after loss of the hydroxymethyl group.

属性

IUPAC Name |

(5-fluoro-1-methylindol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c1-12-9(6-13)5-7-4-8(11)2-3-10(7)12/h2-5,13H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMKZFZXTQRDFOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)F)C=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Reduction of Indole Derivatives to Obtain (1H-Indol-2-yl)methanol Intermediates

Methodology Overview:

The synthesis begins with indole derivatives bearing functional groups amenable to reduction, such as esters or carboxylic acids, which are converted into indol-2-yl methanol derivatives via reduction. A typical approach involves the reduction of indole-2-carboxylates or related precursors using hydride reagents.

- Lithium aluminum hydride (LiAlH₄) as a potent hydride donor.

- Tetrahydrofuran (THF) as a solvent, cooled to 0°C during addition to control reactivity.

- Post-reduction workup with aqueous potassium hydroxide (KOH) and brine washes.

- Purification via flash chromatography using petroleum ether/ethyl acetate (EtOAc) mixtures.

Research Findings:

A study detailed in the Chemical Communications journal describes the reduction of indole-2-carboxylates with LiAlH₄, yielding indol-2-yl methanol compounds with high efficiency. The process involves careful control of temperature and quenching to prevent over-reduction or side reactions. The crude product is purified by flash chromatography to obtain pure (1H-indol-2-yl)methanol derivatives.

| Step | Reagent | Solvent | Temperature | Yield | Purification Method |

|---|---|---|---|---|---|

| Reduction | LiAlH₄ | THF | 0°C to RT | Up to 84% | Flash chromatography (petroleum ether/EtOAc) |

Functionalization at the 5-Position: Fluorination and Methylation

Methodology Overview:

Introducing the fluorine atom at the 5-position and methylation at the nitrogen atom involves electrophilic substitution and methylation strategies.

- Typically achieved via electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

- Reaction conditions include mild heating in polar solvents like acetonitrile or dichloromethane (DCM).

- The fluorination occurs selectively at the 5-position due to electronic effects of the indole nucleus.

- N-methylation is performed using methyl iodide (MeI) or dimethyl sulfate in the presence of a base such as potassium carbonate (K₂CO₃).

- Conducted in polar aprotic solvents like acetone or acetonitrile at room temperature.

Research Findings:

While specific data on fluorination at the 5-position of indoles is limited, analogous procedures suggest that electrophilic fluorination proceeds via a regioselective electrophilic aromatic substitution. Methylation of the nitrogen atom is straightforward, often yielding N-methyl derivatives with high efficiency.

| Step | Reagent | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Fluorination | NFSI or Selectfluor | Acetonitrile | Room temp | Variable | Regioselective at position 5 |

| Methylation | MeI | Acetone | Room temp | High | N-methylation |

Assembly of the (5-fluoro-1-methyl-1H-indol-2-yl)methanol Framework

Methodology Overview:

The final compound is assembled by coupling the fluorinated, methylated indole core with the methanol moiety. This involves:

- Alkylation of the indole nitrogen with methylating agents.

- Introduction of the hydroxymethyl group at the 2-position via nucleophilic substitution or reduction.

- Route A: Starting from 5-fluoroindole, perform N-methylation, followed by formylation at the 2-position, and subsequent reduction to introduce the hydroxymethyl group.

- Route B: Synthesize the indole core with the desired substituents, then perform a formaldehyde or equivalent methylol addition at the 2-position.

Research Findings:

No specific literature directly reports the synthesis of this exact compound; however, analogous methods for indole functionalization suggest that the combination of electrophilic substitution, methylation, and reduction steps can be optimized to yield the target molecule efficiently.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| N-methylation | Methyl iodide | Room temp | High | N-methylated indole |

| Hydroxymethylation | Formaldehyde or equivalent | Mild heating | Variable | At the 2-position |

Summary of Research Findings and Data

化学反应分析

(5-Fluoro-1-methyl-1H-indol-2-yl)methanol: undergoes several types of chemical reactions:

Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Reduction: The compound can be further reduced to remove the fluorine atom using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions:

Oxidation: KMnO4, H2CrO4

Reduction: LiAlH4, NaBH4, H2 (Pd catalyst)

Substitution: HNO3, Br2

Major Products Formed:

Oxidation: 5-fluoro-1-methyl-1H-indole-2-carboxylic acid

Reduction: 5-fluoro-1-methyl-1H-indole

Substitution: Nitrated or halogenated derivatives

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C10H10FNO

- Molecular Weight : 179.2 g/mol

- CAS Number : 906543-03-1

- Structural Characteristics : The compound features a fluorine atom at the 5th position and a hydroxymethyl group at the 2nd position of the indole ring, contributing to its reactivity and biological activity.

Medicinal Chemistry

(5-fluoro-1-methyl-1H-indol-2-yl)methanol is studied for its potential therapeutic effects. Key areas of focus include:

- Anticancer Activity : Research indicates that derivatives of this compound may inhibit cancer cell proliferation by targeting specific enzymes involved in cell growth and survival pathways. For instance, studies have shown that indole derivatives can modulate signaling pathways associated with various cancers.

- Antimicrobial Properties : The compound exhibits promising antimicrobial activity against a range of pathogens. Its mechanism may involve disrupting bacterial metabolic processes or inhibiting essential enzymes .

Synthetic Organic Chemistry

In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules:

- Building Block for Indole Derivatives : It can be used to synthesize various indole derivatives, which are important in the development of pharmaceuticals due to their diverse biological activities.

- Functional Group Transformations : The hydroxymethyl group allows for further functionalization, enabling the creation of new compounds with tailored properties. This includes oxidation to form aldehydes or carboxylic acids, and reduction to produce alcohols .

Industrial Applications

The compound is also utilized in industrial settings:

- Production of Specialty Chemicals : In the chemical industry, it is employed in the production of specialty chemicals that have applications in agrochemicals and other sectors .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the anticancer properties of this compound derivatives. The findings indicated that certain modifications enhanced the compound's efficacy against breast cancer cell lines. The study emphasized the importance of structural variations in optimizing biological activity .

Case Study 2: Antimicrobial Activity

Research conducted by a team at a leading university investigated the antimicrobial effects of this compound against Staphylococcus aureus. The results demonstrated significant inhibition of bacterial growth, suggesting potential applications in developing new antimicrobial agents.

作用机制

The mechanism by which (5-fluoro-1-methyl-1H-indol-2-yl)methanol exerts its effects involves its interaction with molecular targets and pathways. The fluorine atom enhances the compound's binding affinity to receptors, while the indole core interacts with various enzymes and proteins. The exact mechanism may vary depending on the specific application and biological system.

相似化合物的比较

Structural and Functional Group Analysis

The following table compares key structural features and properties of (5-fluoro-1-methyl-1H-indol-2-yl)methanol with related indole derivatives:

生物活性

(5-Fluoro-1-methyl-1H-indol-2-yl)methanol is a compound belonging to the indole family, known for its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a fluorine atom at the 5th position, a methyl group at the 1st position, and a hydroxymethyl group at the 2nd position of the indole ring. This unique arrangement contributes to its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:

The compound's mechanism involves the inhibition of specific kinases associated with cancer proliferation, such as Glycogen Synthase Kinase 3β (GSK-3β) . The presence of fluorine enhances its binding affinity to target proteins, improving its anticancer potency.

Antimicrobial Activity

This compound has also shown promising antimicrobial properties. In studies, it was effective against various bacterial strains, demonstrating potential as an antimicrobial agent. The compound disrupts essential metabolic processes in bacteria, leading to cell death.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits enzymes critical for cancer cell proliferation and microbial metabolism.

- Receptor Modulation : It interacts with specific receptors involved in signaling pathways that regulate cell survival and apoptosis.

- Chemical Reactivity : The presence of the hydroxymethyl group allows for further chemical modifications that can enhance biological activity.

Case Studies

Recent studies have highlighted the therapeutic potential of this compound:

- Study on Cancer Cell Lines : A study evaluated its effects on human cancer cell lines and found significant anti-proliferative effects with an IC50 value of 6.49 µM against SGC-7901 cells .

- Antimicrobial Efficacy : Another research focused on its antimicrobial properties, showing effective inhibition of growth in multiple bacterial strains, suggesting its potential utility in treating infections .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (5-fluoro-1-methyl-1H-indol-2-yl)methanol with high yield and purity?

- Methodological Guidance :

- Step 1 : Start with fluorinated indole precursors, such as 5-fluoro-1-methylindole derivatives. Use Friedel-Crafts acylation or alkylation to introduce substituents at the 2-position.

- Step 2 : Reduce the carbonyl group (e.g., ketone intermediates) to a hydroxymethyl group using NaBH₄ or LiAlH₄ in anhydrous THF .

- Step 3 : Purify via flash column chromatography (petroleum ether/ethyl acetate gradients, 30:1 to 20:1) to achieve >95% purity. Monitor reaction progress using TLC and confirm purity via HPLC .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Key Analytical Approaches :

- ¹H NMR : Look for characteristic peaks:

- A singlet at δ 3.67 ppm (N-methyl group) .

- A doublet integrating for two protons at δ 4.40 ppm (hydroxymethyl group) .

- X-ray Crystallography : Resolve crystal structures to confirm bond angles and substituent positions. For example, similar indole derivatives crystallize in monoclinic systems with Z = 4 .

- Mass Spectrometry : Confirm molecular weight (e.g., calculated m/z for C₁₀H₁₁FNO: 180.08) .

Advanced Research Questions

Q. What strategies can resolve discrepancies in biological activity data across studies involving indole-derived methanol compounds?

- Contradiction Analysis Framework :

- Step 1 : Compare assay conditions (e.g., cell lines, solvent systems). For instance, biological activity of methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate varies between enzymatic (IC₅₀ < 1 µM) and cell-based assays (IC₅₀ > 10 µM) due to membrane permeability differences .

- Step 2 : Validate purity and stability of compounds using accelerated degradation studies (e.g., pH 3–9 buffers, 40°C for 48 hours) to rule out decomposition artifacts .

- Step 3 : Use molecular docking to assess binding affinity variations caused by minor structural changes (e.g., fluorine vs. chlorine substituents) .

Q. How does fluorination at the 5-position of the indole ring influence the compound’s reactivity and bioactivity?

- Mechanistic Insights :

- Electronic Effects : Fluorine’s strong electron-withdrawing nature increases the electrophilicity of adjacent carbons, enhancing reactivity in nucleophilic substitutions (e.g., SNAr reactions) .

- Biological Interactions : Fluorine improves metabolic stability by resisting oxidative degradation in cytochrome P450 enzymes. This is critical for in vivo neuroprotective studies, where fluorinated analogs show prolonged half-lives compared to non-fluorinated counterparts .

- Structural Confirmation : Use ¹⁹F NMR to track fluorine’s impact on electron density (e.g., chemical shifts between δ -110 to -120 ppm for aromatic fluorines) .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Process Optimization :

- Catalyst Selection : Replace stoichiometric reductants (e.g., LiAlH₄) with catalytic hydrogenation (H₂/Pd-C) to improve safety and scalability .

- Solvent Recycling : Optimize ethyl acetate/petroleum ether ratios for column chromatography to minimize solvent waste .

- Byproduct Management : Monitor for over-reduction (e.g., methylene groups) or N-demethylation using LC-MS during scale-up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。